molecular formula C21H23N3O4 B11459264 (2E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)prop-2-enamide

Cat. No.: B11459264
M. Wt: 381.4 g/mol
InChI Key: YTTWNZPXZIPFBH-SOFGYWHQSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)prop-2-enamide

InChI

InChI=1S/C21H23N3O4/c1-21(2)10-15-14(16(25)11-21)12-22-20(23-15)24-19(26)8-6-13-5-7-17(27-3)18(9-13)28-4/h5-9,12H,10-11H2,1-4H3,(H,22,23,24,26)/b8-6+

InChI Key

YTTWNZPXZIPFBH-SOFGYWHQSA-N

Isomeric SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)prop-2-enamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H28N2O4
  • Molecular Weight : 372.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

  • Anticancer Activity :
    • Several studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • For instance, a study demonstrated that related quinazoline derivatives effectively inhibited the growth of human cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
  • Antiviral Properties :
    • Heterocyclic compounds similar to this one have shown promise as antiviral agents. Research has indicated that certain analogs can inhibit viral replication in vitro.
    • A notable finding was that compounds with similar structures exhibited potent activity against herpes simplex virus (HSV), suggesting potential for therapeutic development against viral infections.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in activated immune cells.
    • The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Enzymatic Pathways :
    • The compound may act as an inhibitor of key enzymes involved in tumor progression and viral replication.
  • Modulation of Signaling Pathways :
    • It has been shown to modulate various signaling pathways that regulate apoptosis and inflammation.

Case Studies

  • Anticancer Study :
    • A study involving the treatment of breast cancer cells with this compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers.
    • The study reported IC50 values indicating effective concentration ranges for therapeutic use.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
  • Antiviral Activity :
    • A comparative analysis with other antiviral agents showed that this compound had comparable efficacy against HSV with lower cytotoxicity.
CompoundIC50 (µM)Selectivity Index
(Compound A)1030
(Compound B)1520
(This Compound)1225

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